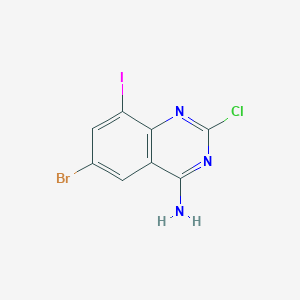

6-Bromo-2-chloro-8-iodoquinazolin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H4BrClIN3 |

|---|---|

Molecular Weight |

384.40 g/mol |

IUPAC Name |

6-bromo-2-chloro-8-iodoquinazolin-4-amine |

InChI |

InChI=1S/C8H4BrClIN3/c9-3-1-4-6(5(11)2-3)13-8(10)14-7(4)12/h1-2H,(H2,12,13,14) |

InChI Key |

IUVBCKDZYSWQKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NC(=N2)Cl)N)I)Br |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 2 Chloro 8 Iodoquinazolin 4 Amine

Strategies for Halogenated Quinazoline (B50416) Precursor Synthesis

The synthesis of the key intermediate, a trihalogenated 2,4-dichloroquinazoline (B46505), begins with the preparation of a correspondingly substituted anthranilamide derivative. This is followed by the formation of the quinazoline ring system and its activation for the final amination step.

The foundational step in the synthesis is the preparation of a suitably substituted anthranilamide, which serves as the A-ring of the quinazoline system. The required intermediate, 2-amino-3-iodo-5-bromobenzamide, is not commercially common and must be synthesized. The process typically starts from a simpler anthranilic acid derivative.

A logical pathway involves the electrophilic halogenation of 2-aminobenzoic acid. Due to the activating and ortho-, para-directing effects of the amino and carboxylic acid groups, direct and controlled multi-halogenation can be challenging. A common strategy involves:

Bromination: Reaction of anthranilic acid with a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as acetonitrile (B52724) can introduce a bromine atom, primarily at the 5-position, yielding 5-bromoanthranilic acid. nih.gov

Iodination: Subsequent iodination of 5-bromoanthranilic acid using an electrophilic iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), would be directed to one of the remaining activated positions. The position ortho to the strongly activating amino group (C-3) is a plausible site for iodination.

Amidation: The resulting 2-amino-5-bromo-3-iodobenzoic acid is then converted to its corresponding primary amide, 2-amino-5-bromo-3-iodobenzamide. This can be achieved through activation of the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride) followed by reaction with ammonia (B1221849).

With the halogenated anthranilamide in hand, the next stage is the construction of the pyrimidine (B1678525) ring to form the quinazolinone scaffold. To arrive at a final product that is chlorinated at the C-2 and C-4 positions, a common and effective method is to first build a quinazoline-2,4-dione ring system.

This is typically achieved by reacting the anthranilamide intermediate (2-amino-5-bromo-3-iodobenzamide) with a phosgene (B1210022) equivalent like triphosgene (B27547) or diphosgene. This reaction proceeds via an intermediate isocyanate, which then undergoes intramolecular cyclization to yield the desired 6-bromo-8-iodoquinazoline-2,4(1H,3H)-dione .

Alternative cyclocondensation methods exist, such as reacting an anthranilamide with aldehydes or ketones, but these typically yield 2-substituted-2,3-dihydroquinazolin-4(1H)-ones and would require subsequent oxidation and more complex functional group manipulations to achieve the desired 2-chloro substitution. nih.gov

The critical step to activate the quinazoline core for nucleophilic substitution is the conversion of the keto groups of the 6-bromo-8-iodoquinazoline-2,4(1H,3H)-dione to chloro groups. This transformation yields the key intermediate, 6-bromo-2,4-dichloro-8-iodoquinazoline (B13051407) .

This dichlorination is most effectively carried out by heating the dione (B5365651) precursor in a strong chlorinating agent such as neat phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). atlantis-press.com The reaction proceeds at reflux temperatures, converting both the C4-keto and C2-keto functionalities into reactive chloro groups. researchgate.netnih.gov The synthesis of similarly complex halogenated quinazolines, such as 7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline, validates this methodological approach. bldpharm.com

Regioselective Amination at the C-4 Position

The final stage of the synthesis involves the introduction of the C-4 amino group. This is accomplished via a nucleophilic aromatic substitution (SNAr) reaction, a process whose regioselectivity is well-established for this class of compounds.

The chlorine atom at the C-4 position of the 2,4-dichloroquinazoline scaffold is significantly more labile and susceptible to nucleophilic attack than the chlorine at the C-2 position. researchgate.netnih.gov This pronounced regioselectivity is a cornerstone of quinazoline chemistry. Theoretical studies, including DFT calculations, confirm that the carbon atom at the C-4 position possesses a higher LUMO coefficient, rendering it more electrophilic and thus more readily attacked by nucleophiles. nih.govresearchgate.net

Therefore, reacting 6-bromo-2,4-dichloro-8-iodoquinazoline with an amine nucleophile results in the selective displacement of the C-4 chlorine atom, leaving the C-2 chlorine atom intact. This provides a direct and high-yielding route to the desired 2-chloro-4-aminoquinazoline framework.

To synthesize the target compound, 6-bromo-2,4-dichloro-8-iodoquinazoline is treated with an ammonia source. The optimization of this step involves careful selection of the reagent, solvent, and temperature to maximize yield and purity. Common conditions involve bubbling ammonia gas through a solution of the substrate or using a solution of ammonia in an alcohol (e.g., ethanolic ammonia) or ammonium (B1175870) hydroxide (B78521) in a sealed vessel at elevated temperatures.

The table below summarizes typical conditions reported in the literature for the C-4 amination of various 2,4-dichloroquinazoline precursors, which serve as a guide for the synthesis of the title compound.

| Precursor | Nucleophile | Solvent | Temperature | Time | Yield |

| 2,4-dichloro-6,7-dimethoxyquinazoline | Aniline Derivatives | Isopropanol (B130326) | Reflux | 6 h | Satisfactory |

| 2,4-dichloroquinazoline | Various Amines | Ethanol | Reflux | 2-4 h | 70-95% |

| 2,4-dichloroquinazoline | Aliphatic Amines | Acetonitrile | 80 °C | 12 h | 85-92% |

| 2,4-dichloro-6-nitroquinazoline | Substituted Anilines | n-Butanol | Reflux | 5-6 h | 75-88% |

This table is generated from data found in analogous reactions reported in scientific literature. researchgate.netnih.gov

By applying these established principles, specifically reacting the 6-bromo-2,4-dichloro-8-iodoquinazoline intermediate with a source of ammonia (e.g., ammonium hydroxide) in a suitable solvent like isopropanol or dioxane under reflux conditions, the selective synthesis of 6-Bromo-2-chloro-8-iodoquinazolin-4-amine can be achieved.

Microwave-Assisted Amination Techniques in Halogenated Systems

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields, particularly in the synthesis of heterocyclic compounds like quinazolines. cymitquimica.comresearchgate.net The application of microwave irradiation to the amination of halogenated quinazolines offers significant advantages over conventional heating methods, including reduced reaction times, lower energy consumption, and often cleaner reaction profiles. nih.gov

In the context of synthesizing compounds like this compound, a crucial step is the selective introduction of the amino group at the C-4 position. This is typically achieved through the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinazoline (B184009) precursor. Microwave irradiation can dramatically enhance the efficiency of this transformation. For instance, the reaction of a 2,4-dichloroquinazoline with an amine can be selectively carried out at the more reactive C-4 position. nih.gov DFT calculations have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. nih.gov

A general procedure for microwave-assisted amination involves reacting the 2,4-dichloroquinazoline derivative with a suitable amine source, such as an aliphatic or benzylic amine, in a solvent like THF or ethanol, often in the presence of a base like triethylamine (B128534) or sodium acetate. nih.gov The reaction mixture is then subjected to microwave irradiation at a specific temperature and for a short duration, typically ranging from minutes to a few hours, to afford the desired 4-aminoquinazoline product. The use of microwave heating has been shown to be advantageous in the synthesis of various bioactive quinazoline derivatives. cymitquimica.comresearchgate.netnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Amination of Chloroquinazolines

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Temperature | Often high (reflux) | Controlled, rapid heating |

| Yields | Moderate to good | Often higher |

| Side Reactions | More prevalent | Reduced |

| Energy Consumption | High | Low |

Strategic Introduction of Halogen Substituents at Positions 2, 6, and 8

The synthesis of this compound necessitates a carefully planned strategy for the regioselective introduction of three different halogen atoms onto the quinazoline framework. A common and effective approach involves starting with a pre-halogenated anthranilic acid derivative, which is then cyclized to form the quinazoline core.

Directed Bromination and Iodination Protocols

The synthesis of the target compound likely commences with a suitably substituted anthranilic acid. For instance, the synthesis could start from 2-aminobenzoic acid, which can be halogenated at specific positions.

The bromination of anthranilic acid can be achieved using reagents like N-bromosuccinimide (NBS) in a solvent such as acetonitrile. This reaction can selectively introduce a bromine atom at the 5-position of the anthranilic acid ring to yield 5-bromoanthranilic acid. chemicalbook.com

The introduction of an iodine atom can be accomplished through a Sandmeyer-type reaction on an amino-substituted benzoic acid. For example, 2-amino-5-bromobenzoic acid can be diazotized using sodium nitrite (B80452) in the presence of an acid, followed by treatment with potassium iodide to yield 5-bromo-2-iodobenzoic acid. google.comgoogle.com Alternatively, direct iodination of 2-aminobenzoic acid at the 5-position can be achieved using molecular iodine in the presence of an oxidizing agent like hydrogen peroxide. researchgate.net To achieve the desired 3-iodo substitution on a 5-bromoanthranilic acid, a multi-step synthesis involving protection and directed ortho-metalation followed by iodination might be necessary, or starting from a precursor that already contains the desired substitution pattern.

A plausible precursor for the synthesis of this compound is 2-amino-5-bromo-3-iodobenzoic acid. The synthesis of this specific intermediate would involve a sequence of halogenation reactions on an appropriate benzoic acid derivative.

Once the correctly substituted anthranilic acid is obtained, it can be cyclized to form a quinazolinone. A common method involves reacting the anthranilic acid derivative with formamide (B127407) or cyanates to form the corresponding 6-bromo-8-iodoquinazolin-4(3H)-one.

Methodologies for Chlorination at the C-2 Position

With the 6-bromo-8-iodo-quinazolin-4(3H)-one in hand, the next step is the introduction of the chlorine atoms at the C-2 and C-4 positions. This is typically achieved by treating the quinazolin-2,4-dione precursor with a chlorinating agent. The formation of a 2,4-quinazolinedione can be accomplished by reacting the anthranilic acid with potassium cyanate.

The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline or triethylamine. Refluxing the 6-bromo-8-iodo-2,4-quinazolinedione with POCl₃ converts the hydroxyl groups into chloro groups, yielding the key intermediate, 2,4-dichloro-6-bromo-8-iodoquinazoline. This dichloro derivative is highly reactive, particularly at the C-4 position, making it an excellent precursor for the final amination step. nih.gov

Table 2: Proposed Synthetic Route for this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2-Aminobenzoic Acid Derivative | Brominating and Iodinating Agents | 2-Amino-5-bromo-3-iodobenzoic acid |

| 2 | 2-Amino-5-bromo-3-iodobenzoic acid | Urea or Cyanate | 6-Bromo-8-iodo-2,4(1H,3H)-quinazolinedione |

| 3 | 6-Bromo-8-iodo-2,4(1H,3H)-quinazolinedione | POCl₃, Heat | 2,4-Dichloro-6-bromo-8-iodoquinazoline |

| 4 | 2,4-Dichloro-6-bromo-8-iodoquinazoline | NH₃ or Amine Source, Microwave | This compound |

This multi-step approach allows for the controlled and strategic introduction of each substituent, leading to the final, highly functionalized quinazoline derivative. The regioselectivity of each step is crucial for the successful synthesis of the target compound.

Advanced Chemical Transformations and Derivatization of 6 Bromo 2 Chloro 8 Iodoquinazolin 4 Amine

Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Centers

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The presence of three different halogens on the 6-Bromo-2-chloro-8-iodoquinazolin-4-amine scaffold allows for sequential and site-selective couplings, leveraging the differential reactivity of the C-I, C-Br, and C-Cl bonds.

Sonogashira Coupling for C(sp)-C(sp2) Bond Formation

The Sonogashira reaction, a coupling between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of C(sp)-C(sp2) bond formation. organic-chemistry.orgwikipedia.org In the context of polyhalogenated quinazolines, the high reactivity of the carbon-iodine bond makes the C-8 position the primary site for initial Sonogashira coupling.

Research on analogous systems, such as 2-aryl-6-bromo-4-chloro-8-iodoquinazolines, has demonstrated that the Sonogashira coupling can be performed with high regioselectivity at the C-8 iodo position. researchgate.net This initial alkynylation sets the stage for further functionalization at the remaining halogenated sites. The reaction is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a copper(I) co-catalyst and a suitable base. researchgate.net

Table 1: Representative Conditions for Sonogashira Coupling at the C-8 Position of a 6-Bromo-8-iodoquinazoline Scaffold

| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | DMF | 80 | High |

| 2 | Propargyl alcohol | Pd(PPh₃)₄, CuI | Et₃N | DMF | 80 | High |

| 3 | 2-Ethynylpyridine | Pd(PPh₃)₄, CuI | Et₃N | DMF | 80 | Moderate |

Data is based on reactions with a closely related 2-aryl-6-bromo-4-chloro-8-iodoquinazoline substrate and is illustrative for the target compound. researchgate.net

Suzuki-Miyaura Coupling for C(sp2)-C(sp2) Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C(sp2)-C(sp2) bonds by reacting an organoboron compound with an organic halide. yonedalabs.comlibretexts.org Following an initial reaction at the C-8 iodo position, the C-6 bromo position becomes the next target for Suzuki-Miyaura coupling. The C-Br bond is significantly more reactive than the C-Cl bond under typical Suzuki conditions. nih.gov

Sequential cross-coupling strategies have been successfully employed, where an initial Sonogashira reaction at C-8 is followed by a Suzuki-Miyaura coupling at C-6. This one-pot, two-step approach allows for the introduction of two different carbon-based substituents with high regioselectivity. researchgate.net

Table 2: Sequential Sonogashira/Suzuki-Miyaura Coupling of a 6-Bromo-8-iodoquinazoline Scaffold

| Step | Reaction Type | Position | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

| 1 | Sonogashira | C-8 | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | DMF | High |

| 2 | Suzuki-Miyaura | C-6 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | Moderate |

Data is based on reactions with a closely related 2-aryl-6-bromo-4-chloro-8-iodoquinazoline substrate and is illustrative for the target compound. researchgate.net

Stille Coupling and Other Transition Metal-Mediated C-C Bond Formations

The Stille coupling, which pairs an organotin compound with an organic halide, offers another avenue for C-C bond formation. libretexts.orgwikipedia.org Similar to the Suzuki-Miyaura reaction, the Stille coupling can be employed in a sequential manner to functionalize the this compound scaffold. The reactivity hierarchy of the halogens remains consistent, allowing for selective coupling at the C-6 bromo position after an initial transformation at the C-8 iodo site.

One-pot, three-step sequences involving an initial amination at the C-4 chloro position, followed by a Sonogashira coupling at C-8 and a Stille coupling at C-6, have been developed for related quinazoline (B50416) systems. researchgate.net This highlights the remarkable versatility of this scaffold in constructing highly decorated, unsymmetrical quinazoline derivatives.

Regioselectivity and Reactivity Hierarchy of C-I, C-Br, and C-Cl Bonds in Cross-Coupling

The success of sequential derivatization of this compound hinges on the differential reactivity of the three carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The established order of reactivity is a cornerstone of these synthetic strategies.

The reactivity hierarchy is generally accepted as:

C-I > C-Br > C-Cl

This order is based on the bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by a palladium(0) catalyst. This allows for highly regioselective reactions to occur at the C-8 position first, under carefully controlled conditions. Following the reaction at C-8, the C-6 bromo position can be targeted, as the C-Br bond is more reactive than the C-2 chloro bond. nih.govmdpi.com The C-2 chloro position is the least reactive and typically requires more forcing conditions or specialized catalyst systems to undergo cross-coupling. mdpi.com

However, it is noteworthy that in some quinazoline systems, the C-4 chloro group can be more electrophilic and thus more reactive towards nucleophilic aromatic substitution than the C-6 bromo group is towards cross-coupling. researchgate.netnih.gov For the target molecule, which already possesses a 4-amino group, the primary sites for palladium-catalyzed C-C bond formation are the C-8 and C-6 positions.

Functional Group Interconversions and Modifications of the Amine Moiety

The 4-amino group of the quinazoline core is a key pharmacophore in many biologically active molecules and offers a site for further chemical modification. researchgate.net This amino group can undergo a variety of functional group interconversions to generate a diverse library of derivatives.

Standard N-alkylation and N-arylation reactions can be performed to introduce a wide range of substituents. Furthermore, the amino group can be acylated to form amides or converted to sulfonamides. These modifications can significantly impact the molecule's solubility, lipophilicity, and biological target interactions. In the context of the polyhalogenated scaffold, these modifications would typically be planned in concert with the cross-coupling strategies to build molecular complexity.

Scaffold Diversification for Polycarbo-substituted Quinazoline Derivatives

The true synthetic power of this compound is realized through scaffold diversification, leading to polycarbo-substituted quinazoline derivatives. By strategically combining the regioselective palladium-catalyzed cross-coupling reactions, a vast chemical space can be explored.

A typical synthetic approach might involve:

Initial Sonogashira coupling at the C-8 iodo position to install an alkynyl group.

Subsequent Suzuki-Miyaura or Stille coupling at the C-6 bromo position to introduce an aryl, heteroaryl, or vinyl substituent.

Finally, a more forcing cross-coupling reaction at the C-2 chloro position, or a nucleophilic substitution of the chlorine, to complete the trisubstitution of the quinazoline core.

This stepwise approach allows for the controlled and predictable synthesis of highly complex and diverse quinazoline derivatives, which are valuable candidates for drug discovery and materials science research. The ability to introduce three different carbon-based substituents onto the quinazoline scaffold from a single, readily accessible starting material underscores the importance of polyhalogenated heterocycles in modern organic synthesis.

Spectroscopic and Structural Characterization of 6 Bromo 2 Chloro 8 Iodoquinazolin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule. For 6-Bromo-2-chloro-8-iodoquinazolin-4-amine, both one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques are employed to fully elucidate its structure.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the amine protons.

Due to the lack of publicly available experimental ¹H NMR data specifically for this compound, a detailed analysis of chemical shifts and coupling constants cannot be provided at this time. Hypothetically, the spectrum would feature signals for the two aromatic protons on the quinazoline (B50416) ring and the protons of the amine group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the halogen substituents (bromo, chloro, and iodo). The amine protons would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound would display signals for each unique carbon atom in the quinazoline ring system.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons in a molecule.

In the absence of experimental data, a hypothetical application of 2D NMR to this compound would be as follows:

COSY: This experiment would reveal correlations between adjacent protons, helping to confirm the positions of the aromatic protons on the quinazoline ring.

HSQC: This experiment would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals in the ¹³C NMR spectrum.

High-Resolution Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Specific HRMS data for this compound is not available in the searched literature. However, for the related compound 4-Bromo-2-chloro-6-iodoaniline, the molecular weight is reported as 332.36 g/mol . nih.gov This provides a reference point for what might be expected for the target compound. A theoretical analysis of this compound would predict a complex isotopic pattern for the molecular ion due to the presence of bromine and chlorine, both of which have multiple stable isotopes.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound

| m/z | Relative Abundance |

|---|

| Data Not Available | Data Not Available |

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This technique is particularly useful for identifying the functional groups present in a compound.

While a specific IR spectrum for this compound has not been found, the expected characteristic vibrational modes can be predicted based on its structure.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretching | 3500-3300 |

| C=N (quinazoline) | Stretching | 1650-1550 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-Cl | Stretching | 800-600 |

| C-Br | Stretching | 600-500 |

X-ray Diffraction Studies for Solid-State Structural Elucidation

There are no published X-ray diffraction studies specifically for this compound in the available literature. However, a study on a related compound, N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodoquinazolin-4-amine, provides an example of the type of structural information that can be obtained. nih.gov For this related molecule, the crystal structure was determined, revealing details about its molecular geometry and packing in the crystal lattice. nih.gov Should single crystals of this compound be obtained, a similar analysis would provide invaluable insight into its solid-state structure.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (4-Chlorophenyl)methanol |

| 4-Bromo-2-chloro-6-iodoaniline |

Theoretical and Computational Chemistry Studies on 6 Bromo 2 Chloro 8 Iodoquinazolin 4 Amine

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, from molecular geometries to electronic and spectroscopic characteristics. For 6-Bromo-2-chloro-8-iodoquinazolin-4-amine, DFT would be instrumental in understanding how the presence and positions of the three different halogen atoms (bromine, chlorine, and iodine) and the amine group influence the electronic environment of the quinazoline (B50416) core.

Molecular orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity.

For halogenated quinazolines, the HOMO is typically distributed over the quinazoline ring system and the electron-donating amino group, while the LUMO is often localized on the pyrimidine (B1678525) ring. The introduction of electron-withdrawing halogen atoms generally lowers the energies of both the HOMO and LUMO. In a study on 6-bromo quinazoline derivatives, DFT calculations at the B3LYP/6–31 + G(d, p) level were used to analyze these properties. nih.govresearchgate.net Based on such studies, a hypothetical DFT analysis of this compound would likely reveal the electronic properties summarized in the table below.

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -6.5 to -7.0 eV |

| LUMO Energy | -1.5 to -2.0 eV |

| HOMO-LUMO Gap | 4.5 to 5.5 eV |

| Ionization Potential | 7.0 to 7.5 eV |

| Electron Affinity | 1.0 to 1.5 eV |

These values are estimations based on published data for structurally similar compounds and are intended for illustrative purposes.

Theoretical calculations are highly effective in mapping out potential reaction pathways and identifying the transition states involved. For a molecule like this compound, this could involve studying its synthesis, degradation, or metabolic pathways. DFT calculations can determine the activation energies for various reaction steps, providing insights into the feasibility and kinetics of different chemical transformations. For instance, theoretical considerations on quinazoline show that the expected order of reactivity for electrophilic substitution is at positions 8 > 6 > 5 > 7 > 4 > 2. scispace.com The presence of multiple halogens would significantly alter this reactivity pattern, and DFT could precisely model these effects.

The presence of bromine, chlorine, and iodine on the quinazoline ring makes this compound a prime candidate for forming halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species. The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl). DFT studies can characterize these interactions by analyzing the molecular electrostatic potential (MEP) surface, where regions of positive potential (σ-holes) on the halogens indicate their ability to act as halogen bond donors. The existence of halogen atoms at positions 6 and 8 is known to be a feature that can enhance the biological activities of quinazolinone derivatives. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For this compound, MD simulations would be crucial for understanding its conformational flexibility and how it interacts with biological targets, such as enzymes or receptors. Studies on various quinazoline derivatives have successfully used MD simulations to explore their binding modes within the active sites of proteins like JAK2 and EGFR. nih.govnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.gov The conformational stability of such complexes is often assessed by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms over the simulation period.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound are available, numerous studies have developed QSAR models for various classes of quinazoline derivatives to guide the design of new, more potent analogs. nih.govfrontiersin.org

These models often use a range of molecular descriptors, including electronic, steric, and hydrophobic parameters. For halogenated quinazolines, descriptors related to the properties of the halogen substituents are often critical. The findings from these QSAR studies can provide general design principles applicable to the development of new compounds based on the this compound scaffold.

| QSAR Model Type | Key Descriptors for Halogenated Quinazolines | Typical Correlation Coefficient (R²) |

|---|---|---|

| 2D-QSAR | Topological indices, electronic descriptors (e.g., partial charges), presence/absence of specific functional groups. | 0.70 - 0.85 |

| 3D-QSAR (CoMFA/CoMSIA) | Steric fields, electrostatic fields, hydrophobic fields, hydrogen bond donor/acceptor fields. | 0.80 - 0.95 |

The data in this table is representative of QSAR studies on quinazoline derivatives and illustrates the general performance of these models.

Structure-activity relationship studies have indicated that substitutions at positions 2 and 3, the presence of a halogen atom at positions 6 and 8, and an amine or substituted amine at position 4 can enhance the antimicrobial activities of quinazolinone derivatives. nih.gov These general principles, derived from a combination of synthesis and modeling, underscore the importance of the specific substitution pattern found in this compound.

Mechanistic Investigations of Biological Activities for Halogenated Quinazoline Amines

Molecular Target Identification and Binding Mode Analysis

The biological effects of 6-Bromo-2-chloro-8-iodoquinazolin-4-amine are believed to stem from its interaction with various molecular targets, a concept supported by extensive research on analogous quinazoline (B50416) derivatives.

Interactions with Kinase Enzymes (e.g., Epidermal Growth Factor Receptor, Platelet-Derived Growth Factor Receptor Beta, Vascular Endothelial Growth Factor Receptor-2)

Quinazoline derivatives are well-established as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. tbzmed.ac.irtbzmed.ac.ir The 4-anilinoquinazoline scaffold, in particular, is known to interact with the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor Beta (PDGFR-β). nih.govekb.egbiomedres.us

Studies on related 4-anilinoquinazolines have demonstrated that substitutions at the 6- and 8-positions of the quinazoline ring can influence their inhibitory potency and selectivity. For instance, the presence of a bromine atom at the 6-position has been incorporated into potent EGFR inhibitors. amazonaws.com Molecular modeling studies suggest that the quinazoline core forms hydrogen bonds with key residues in the hinge region of the kinase domain, while substituents on the ring can form additional interactions, thereby enhancing binding affinity. japsonline.com It is plausible that this compound adopts a similar binding mode, with the halogen atoms potentially forming halogen bonds or other non-covalent interactions within the ATP-binding pocket of these kinases. The combination of bromo, chloro, and iodo substituents could offer a unique interaction profile, potentially leading to dual or multi-kinase inhibition. mdpi.commdpi.com

Table 1: Kinase Inhibition by Structurally Related Quinazoline Derivatives

| Compound Class | Target Kinase(s) | Key Structural Features | Reference |

| 4-Anilinoquinazolines | EGFR, VEGFR-2, PDGFR-β | 4-anilino scaffold | nih.govekb.eg |

| 6-Bromoquinazolines | EGFR | Bromine at C6 | amazonaws.com |

| 6,8-Dibromoquinazolines | Not specified | Dibromo substitution | nih.gov |

| 6-Iodoquinazolines | EGFR, VEGFR-2 | Iodine at C6 | tbzmed.ac.ir |

Modulation of Cyclooxygenase (COX) Isoenzymes

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2. acs.org Several quinazoline derivatives have been investigated as potential COX inhibitors. nih.govacs.org The anti-inflammatory properties of some quinazolinones have been attributed to their ability to inhibit these enzymes.

Research on 6-halo-2,3-disubstituted-4(3H)-quinazolinone derivatives has explored their potential as COX-2 inhibitors through molecular docking studies. researchgate.net These studies suggest that the quinazolinone scaffold can fit into the active site of COX-2, with substituents influencing the binding affinity and selectivity. While direct evidence for this compound is lacking, its halogenated aromatic structure suggests a potential for interaction with the hydrophobic channel of the COX active site. The electronic and steric properties conferred by the bromo, chloro, and iodo groups could play a role in modulating its affinity for COX-1 versus COX-2. nih.gov

Nucleic Acid Binding and Intercalation Studies

DNA is a significant target for many anticancer agents. nih.gov Molecules that can bind to and intercalate between the base pairs of DNA can disrupt its replication and transcription, ultimately leading to cell death. The planar aromatic ring system of the quinazoline scaffold makes it a candidate for DNA intercalation.

Studies on novel nih.govekb.egmdpi.comtriazolo[4,3-c]quinazolines have shown that these compounds can act as DNA intercalators and topoisomerase II inhibitors. nih.gov The binding affinity is influenced by the nature of the substituents on the quinazoline ring. Similarly, quinazoline-pyrimidine hybrids have been shown to bind and stabilize G-quadruplex DNA structures, which are implicated in cancer cell proliferation. diva-portal.org It is hypothesized that the planar, electron-deficient nature of the this compound ring system could facilitate its insertion between DNA base pairs, a mechanism that warrants further investigation.

Cellular Mechanism of Action Studies

The interaction of this compound with its molecular targets is expected to translate into specific cellular responses, primarily impacting cell survival and proliferation.

Induction of Programmed Cell Death (Apoptosis) Pathways

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. mdpi.commdpi.com Several quinazoline derivatives have been identified as potent inducers of apoptosis. nih.govnih.govresearchgate.net

For instance, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine has been reported as a highly active inducer of apoptosis, leading to the activation of caspases, which are key executioner enzymes in the apoptotic cascade. nih.gov The structure-activity relationship studies of N-methyl-4-(4-methoxyanilino)quinazolines revealed that substitutions on the quinazoline ring are critical for their apoptosis-inducing activity. nih.gov It is plausible that this compound could trigger apoptosis through intrinsic or extrinsic pathways by inhibiting pro-survival signaling kinases or by causing DNA damage.

Interference with Cellular Growth and Proliferation

The inhibition of key signaling molecules and the induction of apoptosis by halogenated quinazolines are expected to culminate in the suppression of cellular growth and proliferation. The antiproliferative activity of numerous quinazoline derivatives has been demonstrated across various cancer cell lines. nih.govnih.gov

Studies on 6,8-dibromo-4(3H)quinazolinone derivatives have shown powerful cytotoxic effects against human breast carcinoma cells. nih.gov The antiproliferative efficacy of these compounds is often correlated with their ability to inhibit specific molecular targets involved in cell cycle progression and survival. Therefore, this compound is anticipated to exhibit antiproliferative activity, with the specific pattern and combination of halogen substituents influencing its potency and spectrum of activity against different cell types.

Table 2: Summary of Postulated Biological Activities

| Biological Activity | Postulated Mechanism | Supporting Evidence from Analogs |

| Kinase Inhibition | Competitive binding to the ATP pocket of EGFR, VEGFR-2, PDGFR-β. | 4-anilinoquinazolines are known kinase inhibitors. nih.govekb.eg |

| COX Inhibition | Interaction with the active site of COX-1/COX-2. | Halogenated quinazolinones have been studied as potential COX inhibitors. researchgate.net |

| Nucleic Acid Intercalation | Insertion between DNA base pairs due to planar aromatic structure. | Triazoloquinazolines act as DNA intercalators. nih.gov |

| Apoptosis Induction | Activation of caspase cascades following target inhibition or DNA damage. | Substituted quinazolines are known inducers of apoptosis. nih.govnih.gov |

| Antiproliferative Activity | Inhibition of cell growth and division. | Halogenated quinazolinones show cytotoxicity against cancer cells. nih.gov |

Influence on Tubulin Polymerization

While direct studies on this compound are not extensively documented in publicly available research, the broader class of quinazoline derivatives has been identified as possessing inhibitory effects on tubulin polymerization. nih.gov This mechanism is a key strategy in the development of anticancer agents, as it disrupts the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis in cancer cells. The biological activity of quinazoline derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring.

The proposed mechanism for quinazoline derivatives as tubulin inhibitors often involves their interaction with the colchicine binding site on β-tubulin. This binding prevents the polymerization of tubulin into microtubules, thereby disrupting the cellular cytoskeleton. The specific halogenation pattern of this compound is thought to contribute to its potential cytotoxic activities by enhancing its binding affinity to biological targets like tubulin.

Structure-Activity Relationship (SAR) Elucidation

The biological activity of quinazoline derivatives is intricately linked to their structural features. The identity and position of substituents on both the pyrimidine (B1678525) and benzene (B151609) rings of the quinazoline core can dramatically alter their efficacy and target selectivity.

The presence of halogen atoms at positions 6 and 8 of the quinazoline ring is a known strategy to enhance the biological activity of these compounds. nih.gov Halogens, through their electronic and steric properties, can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with target proteins.

Table 1: Influence of Halogen Substitution on the Biological Activity of Quinazoline Derivatives (Illustrative)

| Position | Halogen | General Effect on Activity | Reference |

| 6 | Bromo/Chloro | Often enhances cytotoxic and antimicrobial activity | nih.govnih.gov |

| 8 | Iodo | Can increase binding affinity due to size and lipophilicity | nih.gov |

| 6 | Iodo | May be detrimental in certain substitution patterns | nih.gov |

This table illustrates general trends observed in quinazoline derivatives and is not based on direct experimental data for this compound.

The 4-amino group is a crucial pharmacophoric feature for many biologically active quinazolines. This group can act as a hydrogen bond donor, facilitating interactions with key amino acid residues in the active site of target enzymes or receptors. Modifications at this position, such as substitution on the amine, can modulate potency and selectivity. nih.gov

The interplay between the electron-withdrawing effects of the halogens at positions 2, 6, and 8, and the hydrogen-bonding capacity of the 4-amino group in this compound likely results in a unique biological profile, warranting further investigation into its specific molecular targets and mechanisms of action.

Emerging Research Directions and Academic Significance of 6 Bromo 2 Chloro 8 Iodoquinazolin 4 Amine

Development of Novel and Sustainable Synthetic Pathways

The synthesis of complex molecules like 6-Bromo-2-chloro-8-iodoquinazolin-4-amine presents a significant challenge to synthetic chemists. Traditional methods for constructing the quinazoline (B50416) core often involve multi-step procedures with harsh reaction conditions, leading to poor yields and the generation of substantial waste. mdpi.com Consequently, a major focus of current research is the development of novel and sustainable synthetic pathways that are not only efficient but also environmentally benign.

Recent advancements in organic synthesis have seen a surge in the application of green chemistry principles to the production of heterocyclic compounds. sigmaaldrich.comnih.gov For quinazoline derivatives, this includes the exploration of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. core.ac.uk The use of deep eutectic solvents (DESs) as both solvent and catalyst is another promising green approach, offering a biodegradable and low-cost alternative to conventional volatile organic solvents. cas.org Furthermore, catalyst-free reactions in water are being investigated as a highly sustainable method for the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles. rsc.org

Transition metal-catalyzed cross-coupling reactions are also pivotal in the synthesis of highly substituted quinazolines. nih.gov These methods allow for the precise introduction of various substituents onto the quinazoline scaffold, which is crucial for tuning the molecule's biological activity. For a polyhalogenated compound like this compound, the development of selective and sequential halogenation and amination reactions is a key area of investigation. Researchers are exploring metal-free, four-component procedures for the one-pot synthesis of substituted quinazolines from simple anilines and aldehydes, which represents a highly atom-economical approach. researchgate.net The challenge lies in controlling the regioselectivity of the halogenation and subsequent amination to achieve the desired substitution pattern of the target molecule.

| Synthetic Approach | Key Features | Sustainability Aspect |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. core.ac.uk | Energy efficiency, potential for solvent-free reactions. |

| Deep Eutectic Solvents (DESs) | Biodegradable, low-cost, can act as both solvent and catalyst. cas.org | Use of renewable and non-toxic materials. |

| Catalyst-Free Reaction in Water | Utilizes water as a green solvent, avoids toxic catalysts. rsc.org | High sustainability, reduced environmental impact. |

| Metal-Catalyzed Cross-Coupling | High efficiency and selectivity for C-C and C-N bond formation. nih.gov | Atom economy, allows for complex molecular architectures. |

| Multi-Component Reactions | One-pot synthesis from simple starting materials, high atom economy. researchgate.net | Reduced waste generation, simplified purification processes. |

Advanced Characterization Techniques for Complex Derivatives

The unambiguous structural elucidation of complex, polyhalogenated molecules like this compound is paramount for understanding its chemical reactivity and biological function. A combination of advanced spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise connectivity and stereochemistry of the molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. bldpharm.com For a complex derivative, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assigning all proton and carbon signals and confirming the substitution pattern on the quinazoline ring. The presence of multiple halogen atoms can introduce complex splitting patterns and chemical shift variations that require careful analysis.

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can offer valuable insights into the molecule's structure and the relative lability of its different bonds.

Vibrational spectroscopy , including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in the molecule. researchgate.net The characteristic vibrational frequencies of the C-Br, C-Cl, C-I, C-N, and N-H bonds can be identified, further confirming the compound's structure.

UV-Visible spectroscopy is used to study the electronic transitions within the molecule and can provide information about its stability and photophysical properties. researchgate.net

| Characterization Technique | Information Obtained | Relevance for this compound |

| 1D and 2D NMR Spectroscopy | Connectivity of atoms, chemical environment, stereochemistry. bldpharm.com | Unambiguous assignment of protons and carbons in the complex structure. |

| High-Resolution Mass Spectrometry | Accurate molecular weight and elemental composition. nih.gov | Confirmation of the molecular formula and identification of the compound. |

| X-ray Crystallography | Three-dimensional structure, bond lengths, bond angles, conformation. cas.org | Definitive structural proof and basis for computational studies. |

| FTIR and Raman Spectroscopy | Presence of functional groups and characteristic vibrations. researchgate.net | Confirmation of the various chemical bonds within the molecule. |

| UV-Visible Spectroscopy | Electronic transitions, photophysical properties. researchgate.net | Understanding the electronic structure and potential for photochemical applications. |

Interdisciplinary Research in Chemical Biology and Materials Science

The unique structural features of this compound make it a compelling candidate for interdisciplinary research, bridging the gap between chemical biology and materials science.

In the realm of chemical biology , the quinazoline scaffold is well-established for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netbldpharm.com The presence of multiple halogens in this compound can significantly influence its pharmacokinetic and pharmacodynamic properties. Halogen atoms can modulate lipophilicity, metabolic stability, and binding affinity to biological targets. The iodine atom, in particular, is known to participate in halogen bonding, a non-covalent interaction that can play a crucial role in ligand-receptor binding. The amino group at the 4-position provides a handle for further functionalization, allowing for the synthesis of a library of derivatives with potentially enhanced biological profiles. Research in this area would involve screening the compound and its derivatives against various biological targets to identify novel therapeutic applications.

In materials science , heterocyclic compounds are increasingly being explored for their potential in the development of functional organic materials. Quinazoline derivatives have been investigated for applications such as corrosion inhibitors for mild steel in acidic environments, demonstrating their potential to protect materials from degradation. nih.gov The high electron density of the quinazoline ring system, coupled with the presence of polarizable halogen atoms, suggests that this compound could possess interesting electronic and photophysical properties. These properties could be exploited in the design of organic light-emitting diodes (OLEDs), sensors, or other electronic devices. The ability to tune these properties through synthetic modification of the quinazoline core further enhances its appeal in materials science research.

The convergence of chemical biology and materials science could lead to the development of novel "theranostic" agents, which combine therapeutic and diagnostic capabilities in a single molecule. For instance, a fluorescently labeled derivative of this compound could be used for both imaging and treating diseased tissues.

Applications as Chemical Probes in Biological Systems

The development of chemical probes is essential for dissecting complex biological processes. An ideal chemical probe should be potent, selective, and possess properties that allow for its detection and visualization within a biological system. Quinazolinamine derivatives have shown significant promise in this area.

For instance, quinazolinone-based fluorescent probes have been successfully developed for imaging subcellular organelles like mitochondria and lysosomes. researchgate.net These probes can also be designed to be sensitive to changes in the cellular microenvironment, such as viscosity and pH. researchgate.net The inherent fluorescence of some quinazoline derivatives can be harnessed for cellular uptake studies and for visualizing their distribution within cells, avoiding the need for external fluorescent labels. rsc.org

Furthermore, the introduction of specific functional groups can transform a quinazolinamine into a powerful tool for target identification and validation. For example, an azide-containing quinazolinamine derivative has been used as a photoaffinity probe to investigate its interactions with the breast cancer resistance protein (BCRP), a key transporter involved in multidrug resistance. bldpharm.comnih.gov Upon photoactivation, the azide (B81097) group forms a reactive nitrene that can covalently bind to the target protein, allowing for its identification and characterization.

Given the structure of this compound, several avenues for its application as a chemical probe can be envisioned. The presence of the heavy iodine atom makes it a potential candidate for use as a dual imaging agent, detectable by both fluorescence and X-ray-based techniques. The amino group at the 4-position provides a convenient site for the attachment of various reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers, without significantly altering the core structure's interaction with its biological target. The development of 18F-labeled quinazoline derivatives for positron emission tomography (PET) imaging of tumors further highlights the potential of this scaffold in creating sophisticated in vivo imaging agents.

Contribution to Privileged Scaffold Chemistry and Heterocyclic Design

The concept of "privileged scaffolds" is central to modern drug discovery. A privileged scaffold is a molecular framework that is able to bind to multiple, unrelated biological targets, often with high affinity. The quinazoline ring system is widely recognized as a privileged scaffold due to its presence in numerous clinically approved drugs and biologically active compounds.

The synthesis and study of this compound contribute significantly to the field of privileged scaffold chemistry by expanding the chemical space around the quinazoline core. The introduction of a unique combination of three different halogen atoms at positions 6, 2, and 8 creates a highly functionalized and sterically demanding molecule. This complex substitution pattern can lead to novel binding modes and selectivities that are not achievable with simpler derivatives.

The study of such polyhalogenated quinazolines provides valuable structure-activity relationship (SAR) data. For example, it has been noted that the presence of halogen atoms at positions 6 and 8 of the quinazolinone ring can enhance antimicrobial activities. Understanding how the interplay of electronic and steric effects from multiple halogen substituents influences biological activity is crucial for the rational design of new and more effective therapeutic agents.

Moreover, the synthetic challenges associated with preparing such a molecule drive the development of new methodologies in heterocyclic chemistry. The need for regioselective and chemoselective reactions to install the various substituents pushes the boundaries of current synthetic capabilities. The knowledge gained from these synthetic endeavors can then be applied to the construction of other complex heterocyclic systems.

In essence, this compound serves as a valuable research tool and a building block for the creation of diverse chemical libraries. By exploring the chemistry and biology of this complex molecule, researchers can gain deeper insights into the principles of molecular recognition and drug action, ultimately contributing to the design of the next generation of therapeutic agents.

Q & A

Q. How to evaluate environmental impact and degradation pathways of this halogenated quinazoline?

- Methodological Answer :

- Photolysis : Expose to simulated sunlight (Xe lamp) in aqueous solutions; identify degradation products via HRMS .

- Biodegradation : Use OECD 301F test with activated sludge; monitor half-life via LC-MS/MS.

- Ecotoxicology : Test acute toxicity in Daphnia magna (EC) and algae (growth inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.